molecular formula C10H18N2O B13648297 n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide

Cat. No.: B13648297
M. Wt: 182.26 g/mol
InChI Key: XQJTYSJJAHMGNP-HWKANZROSA-N
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Description

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide is a synthetic compound characterized by the presence of a pyrrolidine ring, an ethyl group, and a but-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide typically involves the reaction of pyrrolidine derivatives with ethyl and but-2-enamide groups under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with an ethyl halide. The resulting intermediate is then reacted with but-2-enamide under controlled temperature and pressure to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    N-Ethylpyrrolidine: Similar structure but lacks the but-2-enamide moiety.

    But-2-enamide: Contains the but-2-enamide group but lacks the pyrrolidine ring.

Uniqueness

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide is unique due to its combination of the pyrrolidine ring, ethyl group, and but-2-enamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(E)-N-ethyl-N-pyrrolidin-3-ylbut-2-enamide

InChI

InChI=1S/C10H18N2O/c1-3-5-10(13)12(4-2)9-6-7-11-8-9/h3,5,9,11H,4,6-8H2,1-2H3/b5-3+

InChI Key

XQJTYSJJAHMGNP-HWKANZROSA-N

Isomeric SMILES

CCN(C1CCNC1)C(=O)/C=C/C

Canonical SMILES

CCN(C1CCNC1)C(=O)C=CC

Origin of Product

United States

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